四氢呋喃-2,5-二甲酸

描述

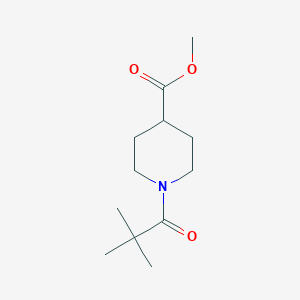

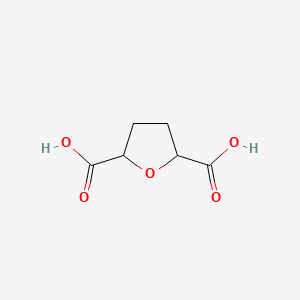

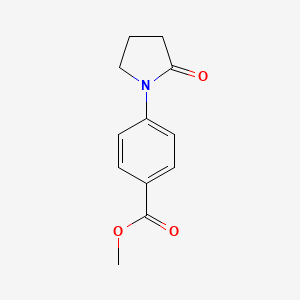

Tetrahydrofuran-2,5-dicarboxylic acid (THF-2,5-DCA) is an organic compound that is widely used in scientific research. It is a versatile molecule that can be used in a variety of applications, including synthesis, biochemistry, and drug development. THF-2,5-DCA has been studied extensively in recent years due to its unique properties and potential applications in the laboratory.

科学研究应用

催化和化学合成

- 在聚合物工业中的合成:THFDCA 用于聚合物的合成。Yuan 等人 (2019) 的一项研究提出了从生物基平台化学品合成 THFDCA 的可持续催化途径,突出了其在聚合物工业中的潜在应用 (Yuan 等人,2019)。

化学性质和反应

- 二脲的合成:已对四氢呋喃-2,5-二甲酸的 N-烷基和 N-芳基取代二脲的合成进行了研究,表明该化合物在化学反应中的作用及其在有机合成中的潜在应用 (Ponomarev & Martem'yanova, 1971)。

生物质转化和可再生资源

生物基二元酸合成:THFDCA 参与生物质衍生呋喃羧酸的催化还原系统,在将生物质转化为有价值的化学产品中发挥重要作用。这在专注于从可再生资源催化合成生物基二元酸的研究中得到了例证 (Nakagawa 等人,2021)。

己二酸的生产:THFDCA 是己二酸生产的前体,己二酸是尼龙合成中的关键化学品。研究展示了将 THFDCA 转化为己二酸的可行方法,为这种重要的工业化学品提供了可持续的途径 (Gilkey 等人,2017)。

化学分析和结构研究

- 酯化和结构分析:该化合物已用于专注于其酯化性质及其分子结构分析的研究中。例如,四氢呋喃-2-甲酸的酯化及其通过晶体学分析已在科学研究中得到详细说明 (Villiers 等人,2006)。

作用机制

Target of Action

Tetrahydrofuran-2,5-dicarboxylic acid (THFDCA) is primarily targeted for the production of adipic acid (AA), a key chemical in the synthesis of Nylon-6,6 . The conversion of THFDCA to AA is achieved through a catalytic process .

Mode of Action

The activation of THFDCA’s etheric C–O bond proceeds either by direct protonation at the surface of the solid acid or by liquid-phase protons which are transported from the surface of the solid acid to the bulk solvent through an ion-exchange process . This process is facilitated by a combination of a solid acid and an iodide salt, such as LiI, NaI, and KI .

Biochemical Pathways

The biochemical pathway involves the oxidation of THFDCA over hydrotalcite (HT)-supported gold nanoparticle catalysts in water . This process results in the production of adipic acid, a compound with potential application in the polymer industry .

Pharmacokinetics

The conversion of thfdca to adipic acid is achieved in a metal-free system containing hi and molecular h2 in a propionic acid solvent at 160 °c , suggesting that the environment plays a crucial role in its bioavailability.

Result of Action

The result of THFDCA’s action is the production of adipic acid, a key chemical in the synthesis of Nylon-6,6 . The highest yield of adipic acid (up to 89%) is achieved in a metal-free system containing HI and molecular H2 in a propionic acid solvent at 160 °C .

Action Environment

The action of THFDCA is influenced by environmental factors such as the presence of a solid acid and an iodide salt, which function as a controlled release mechanism for protons . The volatile and corrosive nature of HI, the catalyst, presents challenges in industrial implementation . The gold nanoparticle size and basicity of HT supports significantly influence the performance of the catalyst .

属性

IUPAC Name |

oxolane-2,5-dicarboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O5/c7-5(8)3-1-2-4(11-3)6(9)10/h3-4H,1-2H2,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWZQRDJXBMLSTF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(OC1C(=O)O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

160.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

6338-43-8 | |

| Record name | 2,5-Anhydro-3,4-dideoxyhexaric acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6338-43-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2, tetrahydro- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40743 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Alanine, N-[(3-chloro-4-fluorophenyl)sulfonyl]-](/img/structure/B1605135.png)

![5,7-Diphenylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid](/img/structure/B1605139.png)